N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound is a derivative of triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, the natural bond orbitals calculations were carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory to show a detailed description of the electronic structure of the TPa-NH2 molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound were analyzed .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- A study detailed the synthesis of thienopyrimidine derivatives, highlighting a one-step annelation process to create a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety, followed by subsequent reactions to prepare [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives. Some of these derivatives exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Anticancer Activities
- Another research focused on the synthesis of Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives, testing their anticancer activity against various cancer cell lines. Certain compounds showed moderate to good inhibitory activity, suggesting a potential for cancer therapy applications (Kamal et al., 2011).
Antioxidant Studies
- Research on the synthesis of novel N-substituted benzyl/phenyl derivatives based on pyrazolo[4,3-c][1,2]benzothiazin rings showed that many compounds possessed moderate to significant radical scavenging activity. These findings indicate potential applications in designing antioxidant agents (Ahmad et al., 2012).
Tuberculostatic Activity
- A study synthesized structural analogs of a promising antituberculous agent, showcasing a three-component condensation process. The resulting compounds were evaluated for tuberculostatic activity, providing insights into structure-activity relationships (Titova et al., 2019).
Mechanism of Action
Target of action
1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
In the case of 1,2,4-triazole derivatives used as aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical pathways
1,2,4-triazoles in general are known to interact with a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to this compound .
Result of action
1,2,4-triazoles in general show versatile biological activities due to their ability to bind with different enzymes and receptors .
Action environment
The stability and efficacy of 1,2,4-triazoles and benzodioxines can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
The future directions for the research of similar compounds often involve the design and synthesis of new derivatives with potential biological activities. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as other 1,2,4-triazolo[4,3-b]thiadiazines, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Cellular Effects
Similar compounds have shown potent antiproliferative activities against various cell lines .
Molecular Mechanism
It is speculated that the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes, and the phenyl moieties could have a key interaction in the active site of the enzyme .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(16-10-26-14-3-1-2-4-15(14)27-16)20-9-18-22-21-17-6-5-13(23-24(17)18)12-7-8-28-11-12/h1-8,11,16H,9-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXIRMLWGWZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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